molecular formula C7H4FNO5 B1447233 6-Fluoro-2-hydroxy-3-nitrobenzoic acid CAS No. 1820639-38-0

6-Fluoro-2-hydroxy-3-nitrobenzoic acid

Cat. No.: B1447233
CAS No.: 1820639-38-0
M. Wt: 201.11 g/mol
InChI Key: UERRYAMICLGJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-hydroxy-3-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO5. It is also known by its IUPAC name, 6-fluoro-3-nitrosalicylic acid . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group attached to a benzoic acid core. It is a solid at ambient temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-hydroxy-3-nitrobenzoic acid typically involves multiple steps starting from simpler aromatic compounds. One common method involves the nitration of a fluorinated aromatic compound followed by hydroxylation and carboxylation reactions. For example, starting from o-methylphenol, nitration can selectively generate 2-methyl-6-nitrophenol, which can then undergo hydroxyl chlorination to form 2-chloro-3-nitrotoluene. Subsequent fluorination and oxidation steps yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar multi-step synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-hydroxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 6-fluoro-2-hydroxy-3-aminobenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2-hydroxy-3-nitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-hydroxy-3-nitrobenzoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The fluorine atom can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

6-fluoro-2-hydroxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO5/c8-3-1-2-4(9(13)14)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERRYAMICLGJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-hydroxy-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-hydroxy-3-nitrobenzoic acid
Reactant of Route 3
6-Fluoro-2-hydroxy-3-nitrobenzoic acid
Reactant of Route 4
6-Fluoro-2-hydroxy-3-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
6-Fluoro-2-hydroxy-3-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
6-Fluoro-2-hydroxy-3-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.